5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5th position and dipropyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable diamine and an aldehyde or carboxylic acid.
Introduction of the Chloro Group: The chloro substituent can be introduced via a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Attachment of Dipropyl Groups: The dipropyl groups are typically introduced through an alkylation reaction using propyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dipropyl groups enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
89099-88-7 |
---|---|
Molekularformel |
C12H17ClN4 |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
UXSXYFCGZGRHRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.